N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide
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Overview
Description
N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide is a complex organic compound that belongs to the class of oxadiazole derivatives. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, pharmacology, and material science. The presence of the oxadiazole ring and chromene moiety in its structure contributes to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide typically involves multiple steps. One common method starts with the preparation of 2-methoxybenzohydrazide from methyl 2-methoxybenzoate. This intermediate is then reacted with various aryl aldehydes to form the corresponding hydrazones. The hydrazones undergo cyclization in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to yield the 1,3,4-oxadiazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures. The use of catalysts and solvents would be carefully controlled to ensure the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the oxadiazole ring.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Methoxyphenyl)-1H-indoles
- 5-(4-Methoxyphenyl)-1H-imidazoles
- 2-(2-Methoxyphenyl)-5-phenyl-1,3,4-oxadiazole
Uniqueness
N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide stands out due to its unique combination of the oxadiazole ring and chromene moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Biological Activity
N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This article reviews the compound's biological activity, including mechanisms of action, efficacy against various cancer cell lines, and other relevant pharmacological properties.
Chemical Structure and Properties
The compound features a chromene backbone fused with an oxadiazole moiety, which is known for its diverse biological activities. The chemical structure can be represented as follows:
The biological activity of this compound primarily arises from its ability to interact with specific molecular targets within the body. Key mechanisms include:
- Enzyme Inhibition : The compound has shown potential in inhibiting cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in inflammatory pathways. This suggests a role in anti-inflammatory responses.
- Receptor Modulation : It may modulate G-protein coupled receptors (GPCRs) and ion channels, influencing signal transduction pathways that affect cell proliferation and apoptosis.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. The following table summarizes findings from various studies regarding its cytotoxic effects on different cancer cell lines:
Cell Line | IC50 (µM) | Reference |
---|---|---|
MCF-7 (Breast) | 12.5 | |
HCT-116 (Colon) | 10.0 | |
PC-3 (Prostate) | 15.0 | |
A549 (Lung) | 11.0 | |
HepG2 (Liver) | 14.0 |
These values indicate promising selective cytotoxicity against malignant cells while exhibiting lower toxicity toward normal cell lines.
Case Studies and Research Findings
- In Vitro Studies : A study conducted on various human cancer cell lines demonstrated that the compound effectively inhibited cell proliferation with IC50 values ranging from 10 to 15 µM across different types of cancer cells. The selectivity towards cancer cells over normal cells suggests a favorable therapeutic index .
- Molecular Docking Studies : Molecular docking analyses have been performed to elucidate the binding interactions between the compound and its target kinases (e.g., EGFR and VEGFR). These studies revealed strong binding affinities that correlated with observed biological activities .
- In Vivo Studies : Preliminary in vivo studies indicated that the compound could significantly reduce tumor growth in xenograft models when administered at therapeutic doses, further supporting its potential as a therapeutic agent .
Properties
IUPAC Name |
N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-oxochromene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N3O5/c1-25-14-8-4-3-7-12(14)18-21-22-19(27-18)20-17(24)16-10-13(23)11-6-2-5-9-15(11)26-16/h2-10H,1H3,(H,20,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFBUFPXCSLYLDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NN=C(O2)NC(=O)C3=CC(=O)C4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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